![molecular formula C9H16N2 B13835180 2-[Cyclopentyl(ethyl)amino]acetonitrile](/img/structure/B13835180.png)
2-[Cyclopentyl(ethyl)amino]acetonitrile
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-[Cyclopentyl(ethyl)amino]acetonitrile is an organic compound with the molecular formula C9H16N2 It contains a cyclopentyl group, an ethyl group, and an aminoacetonitrile moiety
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-[Cyclopentyl(ethyl)amino]acetonitrile typically involves the reaction of cyclopentylamine with ethyl bromoacetate, followed by the addition of sodium cyanide to form the nitrile group. The reaction conditions generally include:
Cyclopentylamine: Reacted with ethyl bromoacetate in the presence of a base such as sodium hydroxide.
Sodium Cyanide: Added to the reaction mixture to introduce the nitrile group.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of the production process.
化学反応の分析
Types of Reactions
2-[Cyclopentyl(ethyl)amino]acetonitrile can undergo various chemical reactions, including:
Oxidation: The nitrile group can be oxidized to form amides or carboxylic acids.
Reduction: The nitrile group can be reduced to form primary amines.
Substitution: The amino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or hydrogen peroxide can be used under acidic or basic conditions.
Reduction: Catalytic hydrogenation or the use of reducing agents like lithium aluminum hydride.
Substitution: Halogenating agents or alkylating agents can be used to introduce new substituents.
Major Products
Oxidation: Amides or carboxylic acids.
Reduction: Primary amines.
Substitution: Various substituted derivatives depending on the reagents used.
科学的研究の応用
2-[Cyclopentyl(ethyl)amino]acetonitrile has several applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
作用機序
The mechanism of action of 2-[Cyclopentyl(ethyl)amino]acetonitrile involves its interaction with specific molecular targets and pathways. The nitrile group can participate in various biochemical reactions, and the compound’s structure allows it to interact with enzymes and receptors in biological systems. The exact molecular targets and pathways depend on the specific application and context of use.
類似化合物との比較
Similar Compounds
Aminoacetonitrile: Contains an amino group and a nitrile group but lacks the cyclopentyl and ethyl groups.
Cyclopentylamine: Contains a cyclopentyl group and an amino group but lacks the nitrile group.
Ethylamine: Contains an ethyl group and an amino group but lacks the cyclopentyl and nitrile groups.
Uniqueness
2-[Cyclopentyl(ethyl)amino]acetonitrile is unique due to its combination of a cyclopentyl group, an ethyl group, and an aminoacetonitrile moiety. This unique structure imparts specific chemical and biological properties that differentiate it from other similar compounds.
特性
分子式 |
C9H16N2 |
|---|---|
分子量 |
152.24 g/mol |
IUPAC名 |
2-[cyclopentyl(ethyl)amino]acetonitrile |
InChI |
InChI=1S/C9H16N2/c1-2-11(8-7-10)9-5-3-4-6-9/h9H,2-6,8H2,1H3 |
InChIキー |
LMAVMANAQIIWKK-UHFFFAOYSA-N |
正規SMILES |
CCN(CC#N)C1CCCC1 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


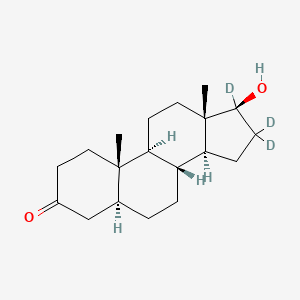



![5-(1-ethoxyethoxy)-N,N-dimethylbicyclo[2.2.1]hept-2-en-2-amine](/img/structure/B13835120.png)
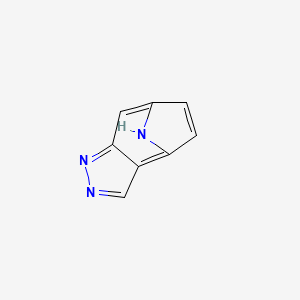
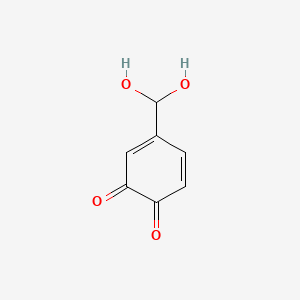
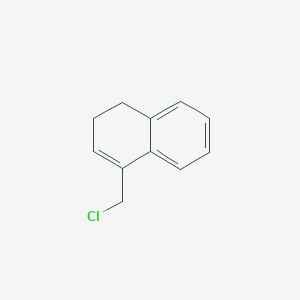
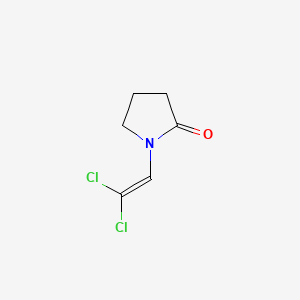
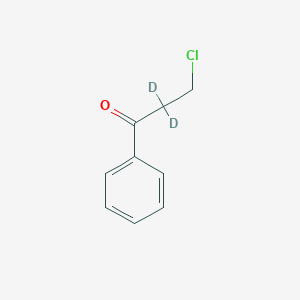
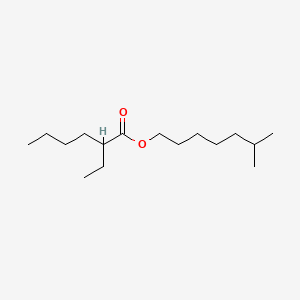


![N,N-Dimethyl-N-(2-[methacryloyl]ethyl)-N-(1-octyl)ammonium iodide](/img/structure/B13835179.png)
